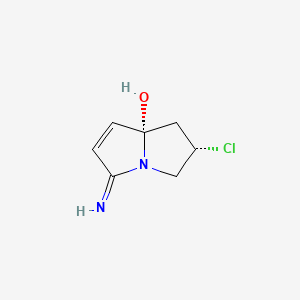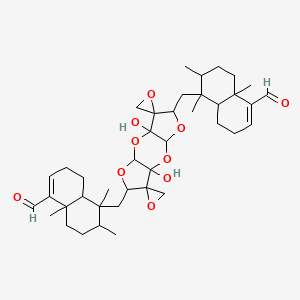
Clopiralid
Descripción general
Descripción
Clopyralid, known chemically as 3,6-dichloropyridine-2-carboxylic acid, is a selective herbicide used primarily for the control of broadleaf weeds, particularly thistles and clovers . It belongs to the picolinic acid family of herbicides, which also includes compounds like aminopyralid, picloram, and triclopyr . Clopyralid is known for its high efficacy in controlling weeds in crops such as sugar beets, fodder beets, and maize .
Aplicaciones Científicas De Investigación
Clopyralid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the behavior of chlorinated pyridines in various chemical reactions.
Biology: Clopyralid is used to study the effects of herbicides on plant physiology and biochemistry.
Medicine: Research is ongoing to explore the potential use of clopyralid derivatives in pharmaceuticals.
Industry: Clopyralid is widely used in agriculture for weed control, particularly in crops like sugar beets, maize, and fodder beets
Mecanismo De Acción
Clopyralid functions as an auxin-mimic herbicide. It mimics the natural plant hormone auxin, leading to uncontrolled cell division and growth in susceptible plants . At low concentrations, clopyralid induces RNA, DNA, and protein synthesis, causing unregulated cell division and disordered growth . At higher concentrations, it inhibits cell division and growth, leading to plant death through the synthesis of ethylene and abscisic acid . The primary molecular targets are the auxin receptors in plants, which regulate growth and development pathways .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Clopyralid functions as an auxin mimic, disrupting normal plant growth by mimicking the plant hormone auxin . This herbicide interacts with various biomolecules, including enzymes and proteins involved in cell wall acidification and elongation . At low concentrations, clopyralid stimulates RNA, DNA, and protein synthesis, leading to uncontrolled cell division and disorganized growth . The herbicide’s interaction with these biomolecules ultimately results in the destruction of vascular tissues in susceptible plants .
Cellular Effects
Clopyralid has significant effects on various types of cells and cellular processes. It influences cell function by inducing unregulated cell division and disordered growth, which can lead to the degradation of vascular tissues . Clopyralid affects cell signaling pathways by mimicking auxin, leading to abnormal growth patterns . Additionally, it impacts gene expression by stimulating the synthesis of RNA, DNA, and proteins . These cellular effects contribute to the herbicide’s effectiveness in controlling broadleaf weeds.
Molecular Mechanism
The molecular mechanism of clopyralid involves its role as a synthetic auxin or auxin mimic . By mimicking the plant growth hormone auxin (indole acetic acid), clopyralid causes uncontrolled and disorganized plant growth, leading to plant death . The herbicide binds to auxin receptors, triggering a cascade of events that result in abnormal cell elongation and division . This binding interaction disrupts normal cellular processes and ultimately leads to the destruction of vascular tissues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of clopyralid change over time. The herbicide is known for its persistence in both soil and water systems, depending on environmental conditions . Clopyralid’s stability allows it to remain active for extended periods, leading to long-term effects on cellular function . Studies have shown that clopyralid can persist in the environment for months to years, with microbial metabolism being the primary degradation mechanism . This persistence can result in prolonged exposure and potential impacts on non-target plant species.
Dosage Effects in Animal Models
The effects of clopyralid vary with different dosages in animal models. At low concentrations, clopyralid can stimulate growth by inducing RNA, DNA, and protein synthesis . At higher concentrations, it decreases cell division and growth, leading to plant death . In animal models, clopyralid has been shown to have low mammalian toxicity, with no significant adverse effects observed at typical exposure levels . High doses can lead to cytotoxic and genotoxic effects, as observed in studies on Allium cepa roots .
Metabolic Pathways
Clopyralid is not metabolized in the environment . It remains stable to hydrolysis at environmentally relevant pHs and is not significantly degraded by photodegradation in water . The primary degradation pathway for clopyralid is microbial metabolism in soils and aquatic sediments . This stability and persistence contribute to its effectiveness as a herbicide but also raise concerns about its potential environmental impact.
Transport and Distribution
Clopyralid is highly soluble in water and has a high potential for leaching to groundwater . It is transported within plants through the xylem and phloem, allowing it to reach target tissues and exert its herbicidal effects . Clopyralid’s ability to persist in dead plants and compost can lead to its accumulation in the environment, posing risks to non-target plant species . The herbicide’s transport and distribution are influenced by its chemical properties, including its solubility and volatility .
Subcellular Localization
The subcellular localization of clopyralid involves its interaction with specific cellular compartments and organelles. As an auxin mimic, clopyralid targets the cell wall, leading to acidification and elongation . It also affects the nucleus by stimulating RNA, DNA, and protein synthesis . The herbicide’s localization to these subcellular compartments is essential for its mode of action and effectiveness in controlling broadleaf weeds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Clopyralid can be synthesized through various methods. One common method involves the chlorination of 2-pyridinecarboxylic acid to produce 3,6-dichloropyridine-2-carboxylic acid . The reaction typically requires a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.
Industrial Production Methods: In industrial settings, clopyralid is often produced through an electrochemical synthesis method. This involves the electrochemical chlorination of pyridine-2-carboxylic acid, followed by concentration and purification processes using membrane concentration and separation technologies . The final product is obtained through multistage membrane concentration processes to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions: Clopyralid undergoes various chemical reactions, including:
Oxidation: Clopyralid can be oxidized under specific conditions to produce chlorinated pyridine derivatives.
Reduction: Reduction reactions can convert clopyralid to less chlorinated or non-chlorinated pyridine derivatives.
Substitution: Clopyralid can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions include various chlorinated and non-chlorinated pyridine derivatives, which can have different herbicidal properties .
Comparación Con Compuestos Similares
Clopyralid is often compared with other herbicides in the picolinic acid family, such as aminopyralid, picloram, and triclopyr .
Similar Compounds:
Aminopyralid: More tightly adsorbed to soil and has a lower leaching potential compared to clopyralid.
Picloram: Has a longer half-life and higher adsorption capacity than clopyralid.
Triclopyr: Similar mode of action but affects a broader range of plant species.
Uniqueness: Clopyralid is unique in its high water solubility and low adsorption potential, making it highly effective in controlling specific broadleaf weeds while having minimal impact on grasses . Its selective action and persistence in soil make it a valuable tool in agricultural weed management .
Propiedades
IUPAC Name |
3,6-dichloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBANNPOLNYSAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
| Record name | CLOPYRALID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0443 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9029221 | |
| Record name | Clopyralid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [Merck Index] Colorless or white odorless solid; [ICSC] White powder; [MSDSonline], ODOURLESS WHITE OR COLOURLESS CRYSTALS. | |
| Record name | Clopyralid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4458 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CLOPYRALID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0443 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In water, 7.85X10+3 mg/L (distilled water); 188 g/L at pH 5, 143 g/L ay pH 7; 157 g/L at pH 9, all at 20 °C, Approximately 1000 ppm in water at 25 °C, Solubility at 25 °C: > 25% w/w in methanol, acetone, xylene, Solubility (g/kg, 20 °C): acetonitrile 121, n-hexane 6, methanol 104, Solubility at 25 °C: acetone > 25 g/100 mL; methanol > 15 g/100 mL; xylene < 0.65 g/100 mL, Solubility in water at 20 °C: poor | |
| Record name | CLOPYRALID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6593 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CLOPYRALID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0443 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.000012 [mmHg], 9.98X10-6 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.002 | |
| Record name | Clopyralid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4458 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CLOPYRALID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6593 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CLOPYRALID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0443 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Selective systemic herbicide, absorbed by the leaves and roots, with translocation both acropetally and basipetally, and accumulation in meristematic tissue. Exhibits an auxin type reaction. Acts on cell elongation and respiration. | |
| Record name | CLOPYRALID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6593 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline solid, Colorless crystals | |
CAS RN |
1702-17-6 | |
| Record name | Clopyralid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1702-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clopyralid [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001702176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyridinecarboxylic acid, 3,6-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Clopyralid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dichloropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOPYRALID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10G14M0WDH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CLOPYRALID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6593 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CLOPYRALID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0443 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
151-152 °C | |
| Record name | CLOPYRALID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6593 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CLOPYRALID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0443 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does clopyralid exert its herbicidal effect?
A1: Clopyralid is a synthetic auxin herbicide that mimics the plant growth hormone indole-3-acetic acid (IAA). [] It disrupts normal plant growth by binding to auxin receptors, leading to uncontrolled and unsustainable growth. [, ] This ultimately results in plant death.
Q2: What are the visible symptoms of clopyralid exposure in susceptible plants?
A2: Clopyralid exposure typically manifests as epinasty (downward bending of leaves), leaf malformations, chlorosis (yellowing of leaves), and ultimately, necrosis (tissue death). [, , , ]
Q3: Is ethylene production involved in clopyralid-induced injury?
A3: Research suggests that while clopyralid can induce ethylene production in susceptible plants like sunflower (Helianthus annuus), this effect is not observed in tolerant species like rapeseed (Brassica napus). [, , ] This suggests that ethylene may play a role in clopyralid injury in some species, but other mechanisms are likely involved.
Q4: How does clopyralid differ from other auxinic herbicides in its effects on corn (Zea mays)?
A4: Studies show that clopyralid is significantly less phytotoxic to corn compared to other auxinic herbicides such as dicamba, 2,4-D, picloram, and fluroxypyr. [] Clopyralid caused minimal damage to corn growth and development, even at higher application rates.
Q5: What is the molecular formula and weight of clopyralid?
A5: Clopyralid is represented by the molecular formula C6H3Cl2NO2 and has a molecular weight of 192.01 g/mol. []
Q6: How does temperature affect the dissipation of clopyralid in soil?
A6: Research indicates that clopyralid dissipation in soil is temperature-dependent. [] Higher temperatures accelerate the breakdown process, with a half-life of 4.1 days at 30°C compared to 46.2 days at 10°C.
Q7: Does shading influence clopyralid degradation in field conditions?
A7: Yes, field studies have demonstrated that clopyralid degradation is significantly slower in shaded areas compared to unshaded areas, likely due to reduced microbial activity and photodegradation. []
Q8: How does the structure of aminopyralid, a related herbicide, compare to clopyralid, and what are the implications for their herbicidal activity?
A8: Aminopyralid shares a similar pyridine carboxylic acid structure with clopyralid but possesses an amino group instead of a chlorine atom at the 4th position. [] This structural difference contributes to aminopyralid's higher herbicidal activity, requiring lower application rates for similar control levels compared to clopyralid.
Q9: Does the formulation of clopyralid affect its efficacy in controlling honey mesquite (Prosopis glandulosa)?
A9: Studies have shown that mixtures of clopyralid esters with triclopyr esters generally enhance efficacy against honey mesquite compared to individual herbicides. [] For instance, a 1:1 mixture of clopyralid (monoethanolamine salt) and triclopyr (butoxyethyl ester) at 0.28 kg ae ha-1 each achieved high mortality rates.
Q10: How does the formulation of clopyralid affect its absorption by honey mesquite?
A10: Research indicates that carriers like water, diesel oil plus water, or water plus surfactant showed no significant difference in efficacy when used as clopyralid carriers for foliar applications on honey mesquite. []
Q11: Can clopyralid accumulate in compost, and what factors influence this process?
A11: Yes, clopyralid can accumulate in compost, especially when recycled compost is repeatedly used as a bulking agent. [] Moisture content of the recycled compost plays a significant role in this accumulation. Lower moisture content reduces accumulation, and replacing a portion of recycled compost with a different bulking agent can also mitigate excessive buildup.
Q12: What are the recommended practices for managing clopyralid-contaminated grass clippings?
A12: Research suggests a waiting period of up to one year after clopyralid application before using treated grass clippings as compost feedstock. [] This allows for sufficient degradation of the herbicide and minimizes its potential transfer to compost.
Q13: Can clopyralid be taken up by crops from contaminated compost?
A13: Yes, studies have shown that forage corn can absorb clopyralid from soil amended with contaminated compost. [] The rate and extent of uptake depend on factors such as soil type and the use of amendments like activated carbon.
Q14: Has clopyralid resistance been reported in weed species?
A14: Yes, resistance to clopyralid has been reported in various weed species, including yellow starthistle (Centaurea solstitialis) and lawn burweed (Soliva sessilis). [, ] This resistance often arises from the continuous use of clopyralid and other pyridine herbicides.
Q15: What is the mechanism of clopyralid resistance in the identified resistant yellow starthistle population?
A15: The resistant yellow starthistle population exhibits cross-resistance to clopyralid and other auxinic herbicides, including picloram. [] While the exact mechanism remains unclear, studies suggest that it likely involves processes beyond just differences in herbicide uptake, translocation, or metabolism.
Q16: Does the clopyralid-resistant lawn burweed population exhibit cross-resistance to other herbicides?
A16: Yes, the resistant lawn burweed population demonstrates cross-resistance to other auxinic herbicides like dicamba, MCPA, and picloram but not to mecoprop. [] This multiple resistance poses a significant challenge for managing this weed, necessitating alternative strategies like promoting turfgrass competition.
Q17: What analytical techniques are commonly employed for quantifying clopyralid in various matrices?
A17: Gas chromatography with electron capture detection (GC-ECD) is commonly used for quantifying clopyralid residues in soil samples. [] For compost and plant materials, liquid chromatography-tandem mass spectrometry (LC/MS/MS) has been identified as a reliable and sensitive method for clopyralid quantification. []
Q18: Are there alternative herbicides for controlling weeds in situations where clopyralid resistance is a concern?
A18: Yes, alternative herbicides with different modes of action are crucial for managing clopyralid-resistant weeds. For instance, in sugarbeet fields, tank mixtures of clopyralid with desmedipham/phenmedipham plus endothall, and the use of petroleum oil adjuvants have shown promise in controlling Canada thistle (Cirsium arvense). []
Q19: Are there any non-chemical alternatives for managing weeds in strawberry (Fragaria × ananassa) production?
A19: Yes, hand-weeding remains a viable alternative for controlling weeds in strawberry production, particularly for troublesome weeds that escape conventional control methods. [] This method, though labor-intensive, offers a non-chemical approach to weed management.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














